molecular formula C6H3Cl2FO4S2 B13618324 4-Fluoro-1,3-benzenedisulfonyl dichloride CAS No. 717-45-3

4-Fluoro-1,3-benzenedisulfonyl dichloride

Katalognummer: B13618324
CAS-Nummer: 717-45-3
Molekulargewicht: 293.1 g/mol
InChI-Schlüssel: PAIXCBPEBCWWGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-1,3-benzenedisulfonyl dichloride is an organic compound with the molecular formula C6H3Cl2FO4S2. It is a derivative of benzene, where two sulfonyl chloride groups and one fluorine atom are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Eigenschaften

CAS-Nummer

717-45-3

Molekularformel

C6H3Cl2FO4S2

Molekulargewicht

293.1 g/mol

IUPAC-Name

4-fluorobenzene-1,3-disulfonyl chloride

InChI

InChI=1S/C6H3Cl2FO4S2/c7-14(10,11)4-1-2-5(9)6(3-4)15(8,12)13/h1-3H

InChI-Schlüssel

PAIXCBPEBCWWGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,3-benzenedisulfonyl dichloride typically involves the fluorination of 1,3-benzenedisulfonyl chloride. One common method is the reaction of 1,3-benzenedisulfonyl chloride with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-Fluoro-1,3-benzenedisulfonyl dichloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through distillation or recrystallization techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-1,3-benzenedisulfonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonyl peroxides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Wissenschaftliche Forschungsanwendungen

4-Fluoro-1,3-benzenedisulfonyl dichloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-1,3-benzenedisulfonyl dichloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can interact with biological targets or serve as intermediates in further chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Benzenedisulfonyl chloride: Similar structure but lacks the fluorine atom.

    4-Chloro-1,3-benzenedisulfonyl dichloride: Contains a chlorine atom instead of a fluorine atom.

    4,5-Dichloro-1,3-benzenedisulfonyl dichloride: Contains two chlorine atoms instead of one fluorine atom.

Uniqueness

4-Fluoro-1,3-benzenedisulfonyl dichloride is unique due to the presence of the fluorine atom, which can impart different reactivity and properties compared to its non-fluorinated analogs. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.